molecular formula C12H15NO3 B1414056 (5-Hydroxy-2-methoxyphenyl)-pyrrolidin-1-yl-methanone CAS No. 1052106-91-8

(5-Hydroxy-2-methoxyphenyl)-pyrrolidin-1-yl-methanone

Cat. No. B1414056
CAS RN: 1052106-91-8
M. Wt: 221.25 g/mol
InChI Key: NTGXDIKFXNJOCV-UHFFFAOYSA-N
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Description

(5-Hydroxy-2-methoxyphenyl)-pyrrolidin-1-yl-methanone , also known by its chemical formula C₁₁H₁₂O₅ , is a natural product derived from a fungal source . It exhibits interesting pharmacological properties and has drawn attention in the field of medicinal chemistry.


Molecular Structure Analysis

The molecular structure of (5-Hydroxy-2-methoxyphenyl)-pyrrolidin-1-yl-methanone consists of a pyrrolidine ring attached to a phenyl ring. The presence of a hydroxyl group at position 5 and a methoxy group at position 2 on the phenyl ring contributes to its unique properties. The acetyl group (C=O) suggests potential reactivity and biological activity .


Physical And Chemical Properties Analysis

  • Solubility : (5-Hydroxy-2-methoxyphenyl)-pyrrolidin-1-yl-methanone is soluble in DMSO (dimethyl sulfoxide) at a concentration of 1 mg/mL .

Scientific Research Applications

Neuroprotective Mechanisms in Cerebral Ischemia

Citicoline, a compound with structural similarity to pyrrolidinyl methanones, demonstrates beneficial effects in CNS injury models and pathological conditions of the brain, including stroke. Its therapeutic action is thought to be caused by stimulation of phosphatidylcholine synthesis in the injured brain, highlighting a potential area of study for related compounds (Adibhatla & Dempsey, 2002).

Pharmacophore Design of Kinase Inhibitors

Compounds with an imidazole scaffold, akin to pyrrolidinyl methanones, have been identified as selective inhibitors of the p38 MAP kinase, which is responsible for proinflammatory cytokine release. This suggests that structurally similar compounds could be explored for their potential as kinase inhibitors, offering insights into the design of new therapeutic agents targeting inflammatory pathways (Scior et al., 2011).

Antioxidant and Anti-inflammatory Effects

Hydroxylated polymethoxyflavones, which share functional groups with "(5-Hydroxy-2-methoxyphenyl)-pyrrolidin-1-yl-methanone," have documented chemopreventive effects, including anti-cancer, anti-inflammation, and neuroprotection. These effects are mediated through the regulation of cell death, proliferation, and metabolism, indicating a potential research area for examining the antioxidant and anti-inflammatory properties of similar compounds (Lai et al., 2015).

Proline and Pyrroline-5-Carboxylate Metabolism in Plant Defense

Research on pyrroline-5-carboxylate, a compound involved in proline metabolism, suggests its significant role in plant defense against pathogens, highlighting an area of potential investigation for related pyrrolidinyl compounds in enhancing plant resistance mechanisms (Qamar et al., 2015).

Safety and Hazards

  • WGK Classification : WGK 3 (combustible solids) .

properties

IUPAC Name

(5-hydroxy-2-methoxyphenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-16-11-5-4-9(14)8-10(11)12(15)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGXDIKFXNJOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001225433
Record name (5-Hydroxy-2-methoxyphenyl)-1-pyrrolidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Hydroxy-2-methoxy-phenyl)-pyrrolidin-1-yl-methanone

CAS RN

1052106-91-8
Record name (5-Hydroxy-2-methoxyphenyl)-1-pyrrolidinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052106-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Hydroxy-2-methoxyphenyl)-1-pyrrolidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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